methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold. Its structure includes:
- A 1-methylpyrazole ring substituted at position 3 with a 4-methoxyphenyl group.
- A thiazole ring substituted at position 2 with a carbonyl-linked amino group and at position 4 with a methyl ester.
This compound’s synthesis likely involves coupling reagents such as HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as seen in analogous amide bond formations in pyrazole-thiazole derivatives .
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-10-15(17(24)26-4)19-18(27-10)20-16(23)14-9-13(21-22(14)2)11-5-7-12(25-3)8-6-11/h5-9H,1-4H3,(H,19,20,23) |
InChI Key |
RGZBCXMRKUGLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Ester Groups: Methyl esters (target) vs. ethyl esters (e.g., ) influence metabolic stability and hydrolysis rates.
Bioactivity Implications :
- Analogs with chlorothiazole (e.g., ) or benzothiazole (e.g., ) moieties show pesticidal and kinase-inhibiting activities, suggesting the target compound may share similar mechanisms.
- Thiadiazine-linked amides (e.g., ) exhibit antimicrobial properties, highlighting the role of heterocyclic linkers in bioactivity.
Biological Activity
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a thiazole ring, a pyrazole moiety, and a methoxyphenyl group, which contribute to its biological properties. The presence of these functional groups is essential for its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This suggests potential applications in cancer therapy by targeting rapidly dividing cells .
- Anti-inflammatory Activity : The compound has been linked to the inhibition of pro-inflammatory cytokines, indicating a role in managing inflammatory diseases. It may act on pathways involving p38 MAPK and MK2 kinases, which are critical in inflammation .
Biological Activity Data
The table below summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
Case Study 1: Anticancer Activity
In a study focused on anticancer properties, methyl derivatives similar to the compound were tested against various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, showcasing the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of compounds related to this compound. The results demonstrated that these compounds effectively inhibited LPS-induced TNFα release in vitro and in vivo models, suggesting their utility in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
